3-(2-Bromophenyl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(2-Bromophenyl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 2-bromoaniline with 2,3-dimethoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the desired triazolothiadiazole compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromophenyl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted triazolothiadiazoles with various functional groups.
Scientific Research Applications
3-(2-Bromophenyl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Agrochemicals: The compound shows promise as a pesticide or herbicide due to its biological activity against various pests and weeds.
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity or block receptor binding, leading to its biological effects. The exact molecular pathways involved depend on the specific application and target organism.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-(2-Fluorophenyl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-(2-Methylphenyl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
3-(2-Bromophenyl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the presence of the bromine atom, which can participate in various substitution reactions, enhancing its versatility in chemical synthesis and potential applications. The dimethoxyphenyl group also contributes to its electronic properties, making it suitable for use in materials science.
Properties
Molecular Formula |
C17H13BrN4O2S |
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Molecular Weight |
417.3 g/mol |
IUPAC Name |
3-(2-bromophenyl)-6-(2,3-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H13BrN4O2S/c1-23-13-9-5-7-11(14(13)24-2)16-21-22-15(19-20-17(22)25-16)10-6-3-4-8-12(10)18/h3-9H,1-2H3 |
InChI Key |
LHMQRFDWDSBREX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NN3C(=NN=C3S2)C4=CC=CC=C4Br |
Origin of Product |
United States |
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